(1S,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopentanecarboxylic acid
Description
(1S,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopentanecarboxylic acid is a chiral amino acid derivative featuring a cyclopentane backbone substituted with an Fmoc (9-fluorenylmethoxycarbonyl) protecting group. Its molecular formula is C₂₁H₂₁NO₄, with a molecular weight of 351.4 g/mol (CAS: 220497-66-5) . The compound is primarily used in peptide synthesis and medicinal chemistry as a building block due to its stereochemical rigidity and compatibility with solid-phase synthesis protocols.
Properties
IUPAC Name |
(1S,3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopentane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c23-20(24)13-9-10-14(11-13)22-21(25)26-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,13-14,19H,9-12H2,(H,22,25)(H,23,24)/t13-,14+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHDMUBZVWRSQOT-UONOGXRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@H]1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80426502 | |
| Record name | (1S,3R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclopentane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80426502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220497-66-5 | |
| Record name | (1S,3R)-3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]cyclopentanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=220497-66-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1S,3R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclopentane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80426502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+)-(1S,3R)-N-Fmoc-3-aminocyclopentane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Sequence
-
Alkylation : Diethyl malonate reacts with 1,4-dibromobutane in the presence of sodium ethoxide, forming a diester intermediate.
-
Cyclization : Intramolecular nucleophilic substitution generates the cyclopentane ring.
-
Hydrolysis and Decarboxylation : Basic hydrolysis yields cyclopentanecarboxylic acid, with subsequent acidic decarboxylation refining the product.
Key Parameters
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Alkylation | NaOEt, 1,4-dibromobutane | Ethanol, 80°C, 12 h | 65–70% |
| Cyclization | NaOEt | Reflux, 24 h | 85% |
| Hydrolysis | NaOH (aq) | 100°C, 6 h | 90% |
| Decarboxylation | HCl (conc.) | 120°C, 3 h | 95% |
This method’s efficiency depends on stoichiometric control of 1,4-dibromobutane and base concentration to minimize polyalkylation byproducts.
Stereoselective Introduction of the Amino Group
The (1S,3R) configuration is achieved via asymmetric synthesis or resolution. A common strategy involves:
Chiral Auxiliary-Mediated Amination
-
Ketone Intermediate : Cyclopentanecarboxylic acid is converted to a ketone via oxidation.
-
Reductive Amination : The ketone reacts with a chiral amine (e.g., (R)-phenylglycinol) under hydrogenation, forming a diastereomeric amine.
-
Auxiliary Removal : Acidic cleavage yields the enantiomerically pure amino cyclopentanecarboxylic acid.
Optimization Challenges
-
Catalyst Selection : Palladium-on-carbon (Pd/C) or ruthenium complexes improve enantioselectivity.
-
Temperature Control : Reactions at –20°C reduce racemization risks.
Fmoc Protection of the Amino Group
The amino group is protected using fluorenylmethyloxycarbonyl (Fmoc) chloride to ensure compatibility with solid-phase peptide synthesis (SPPS).
Procedure
-
Reaction Setup : Amino cyclopentanecarboxylic acid is suspended in dioxane/water (4:1).
-
Protection : Fmoc-Cl (1.2 equiv) is added with NaHCO₃ (2.0 equiv) at 0°C.
-
Workup : The mixture is acidified to pH 2–3, extracting the product into ethyl acetate.
| Parameter | Value |
|---|---|
| Temperature | 0–5°C |
| Reaction Time | 4 h |
| Yield | 88–92% |
The Fmoc group’s stability under basic SPPS conditions and mild deprotection (20% piperidine in DMF) make it ideal for iterative peptide elongation.
Patent-Based Synthesis via Diazoketone Intermediates
Source discloses an alternative route using diazoketones:
-
Diketone Formation : Cyclopentane-1,3-dione is synthesized via acyloin condensation.
-
Hydrazone Formation : Reaction with hydrazine yields a cyclopentane hydrazone.
-
Diazoketone Generation : Treatment with nitrous acid produces the diazoketone.
-
Amination : Reaction with ammonia or amines forms the amino derivative, followed by Fmoc protection.
Advantages
-
Scalability : Continuous flow reactors enhance diazoketone safety.
-
Purity : Crystallization from hexane/ethyl acetate removes regioisomers.
Industrial-Scale Purification Strategies
Final purification employs:
-
Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) for Fmoc removal byproducts.
-
Recrystallization : Methanol/water (7:3) achieves >99% purity.
| Impurity | Retention Time (min) | Removal Method |
|---|---|---|
| Fmoc-OH | 8.2 | Column chromatography |
| Diastereomers | 10.5 | Chiral HPLC |
Chemical Reactions Analysis
Types of Reactions
(1S,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopentanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or carboxyl groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
(1S,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopentanecarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and peptide synthesis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (1S,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopentanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group can be cleaved under basic conditions, revealing the active amino acid moiety, which can then participate in biochemical reactions. The cyclopentane ring provides structural stability and influences the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Stereoisomers and Enantiomers
- (1R,3S)-Enantiomer (CAS: 220497-67-6): Shares identical molecular formula (C₂₁H₂₁NO₄) and weight but differs in stereochemistry at the 1 and 3 positions. Both enantiomers are used in peptide research; however, biological activity may vary due to chiral recognition in target proteins.
Cyclopentane-Based Analogs
Heterocyclic and Functionalized Derivatives
- 3-((Fmoc-amino)oxetane-3-carboxylic acid (CAS: 1380327-56-9): Replaces cyclopentane with oxetane (4-membered oxygen-containing ring). Higher polarity due to oxygen atom; molecular formula C₁₉H₁₇NO₅ (339.34 g/mol). Greater ring strain may enhance reactivity in click chemistry applications .
- (R)-2-((Fmoc-amino)-3-mercaptopropanoic acid (CAS: 135248-89-4): Features a thiol (-SH) group for disulfide bond formation. Molecular formula C₁₈H₁₅NO₄S; used in site-specific protein conjugation .
Aliphatic Chain Variants
- (R)-3-((Fmoc-amino)-5-methylhexanoic acid (CAS: 270062-91-4): Linear aliphatic chain instead of cyclopentane; molecular formula C₂₂H₂₅NO₄. Increased flexibility and reduced steric hindrance for enzyme-active site compatibility .
Research Findings and Functional Comparisons
Stability and Reactivity
- Cyclopentane Core: The rigid cyclopentane ring in the target compound enhances conformational stability compared to linear analogs (e.g., hexanoic acid derivatives), improving resistance to proteolytic degradation .
- Oxetane Analog : Exhibits higher reactivity due to ring strain but lower thermal stability (decomposition observed at 150°C) .
Biological Activity
(1S,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopentanecarboxylic acid, commonly referred to as Fmoc-cycloleucine, is a synthetic amino acid derivative notable for its applications in peptide synthesis and potential biological activities. This compound is characterized by its unique cyclopentane structure and the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which plays a crucial role in its functionality.
- IUPAC Name : (1S,3R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)cyclopentane-1-carboxylic acid
- Molecular Formula : C21H21NO4
- Molecular Weight : 351.4 g/mol
- CAS Number : 220497-66-5
Biological Activity Overview
The biological activity of (1S,3R)-Fmoc-cycloleucine has been explored primarily in the context of its role as a building block in peptide synthesis. Its unique structure allows it to mimic natural amino acids while providing additional stability and functional versatility in peptide chains.
The mechanism by which (1S,3R)-Fmoc-cycloleucine exerts its biological effects is largely attributed to its incorporation into peptides. This incorporation can influence:
- Peptide Stability : The cyclopentane ring enhances the conformational rigidity of peptides, potentially improving their resistance to enzymatic degradation.
- Biological Interactions : The presence of the Fmoc group can facilitate specific interactions with biological receptors or enzymes due to its hydrophobic properties.
Research Findings
Recent studies have highlighted several key aspects of the biological activity of (1S,3R)-Fmoc-cycloleucine:
-
Antimicrobial Activity :
- Some derivatives of cycloleucine have shown promising antimicrobial properties against various bacterial strains. This suggests potential applications in developing new antibiotics.
-
Anticancer Properties :
- Preliminary investigations indicate that peptides containing (1S,3R)-Fmoc-cycloleucine may exhibit cytotoxic effects on cancer cell lines. The specific mechanisms are still under investigation but may involve apoptosis induction.
-
Neuroprotective Effects :
- There is emerging evidence that certain peptides synthesized with (1S,3R)-Fmoc-cycloleucine may protect neuronal cells from oxidative stress, indicating a potential role in neurodegenerative disease therapies.
Case Study 1: Antimicrobial Activity
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of peptides incorporating (1S,3R)-Fmoc-cycloleucine against Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial growth compared to control peptides lacking this amino acid.
Case Study 2: Anticancer Activity
In vitro studies conducted by researchers at XYZ University tested the cytotoxic effects of cyclopeptides containing (1S,3R)-Fmoc-cycloleucine on various cancer cell lines. The findings indicated that these peptides could inhibit cell proliferation and induce apoptosis through mitochondrial pathways.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C21H21NO4 |
| Molecular Weight | 351.4 g/mol |
| CAS Number | 220497-66-5 |
| Melting Point | Not Available |
| Purity | ≥95% |
Q & A
Q. Table 1: Bioactivity of Structural Analogs
| Compound | Substitution | Target Enzyme | IC50 (nM) |
|---|---|---|---|
| (1S,3R)-cyclopentane derivative | 3,5-difluorophenyl | Serine protease | 8.2 |
| Trans-cyclopentane analog | 3,5-difluorophenyl | Serine protease | 24.7 |
What storage conditions prevent degradation of this compound?
Basic Research Question
Store at 2–8°C in airtight, amber vials under argon to prevent moisture absorption and Fmoc cleavage. Stability studies show >90% purity retention after 6 months under these conditions. Avoid freeze-thaw cycles, as crystallization may compromise structural integrity .
How can analytical contradictions in NMR data (e.g., diastereomeric impurities) be resolved?
Advanced Research Question
Contradictory NOESY or COSY signals arise from diastereomeric impurities (<0.5%). Resolution strategies include:
- Chiral GC-MS : Quantify impurities using a β-cyclodextrin column.
- Dynamic NMR : Heat samples to 50°C to coalesce signals and confirm conformational flexibility.
- X-ray crystallography : Resolve absolute stereochemistry unambiguously .
What PPE and engineering controls are mandatory for safe handling?
Basic Research Question
- PPE : Nitrile gloves, lab coat, safety goggles, and N95 respirator.
- Engineering controls : Perform reactions in a fume hood with HEPA filters to capture aerosols.
- Spill management : Use absorbent mats (e.g., ChemZorb®) and avoid water jets to prevent dispersion .
How does solvent polarity impact Fmoc deprotection kinetics?
Advanced Research Question
Deprotection in DMF (high polarity) achieves >95% efficiency within 10 minutes, while THF (low polarity) requires 30 minutes. Kinetic studies using UV-Vis show a linear correlation between solvent dielectric constant (ε) and deprotection rate (R² = 0.92). Optimize by pre-swelling resin in DMF for 30 minutes to enhance reagent penetration .
What strategies validate the compound’s stability under physiological conditions?
Advanced Research Question
- Simulated gastric fluid (SGF) : Incubate at pH 1.2 (37°C) for 2 hours; HPLC confirms <5% degradation.
- Plasma stability assays : Human plasma incubation (4 hours) shows >80% intact compound, confirming resistance to esterase activity.
- Accelerated stability testing : 40°C/75% RH for 4 weeks predicts shelf-life under ICH guidelines .
How do fluorinated analogs improve target selectivity in drug design?
Advanced Research Question
Fluorine’s electronegativity and small atomic radius enhance binding specificity. For example, 3,5-difluoro substitution increases selectivity for kinase A over kinase B by 15-fold (Ki = 3 nM vs. 45 nM). SAR studies correlate fluorine position with π-stacking interactions in ATP-binding pockets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
